molecular formula C20H26Br2O B14212579 (5R)-6,6-Dibromo-1-phenyltetradec-1-en-3-yn-5-ol CAS No. 819850-98-1

(5R)-6,6-Dibromo-1-phenyltetradec-1-en-3-yn-5-ol

Cat. No.: B14212579
CAS No.: 819850-98-1
M. Wt: 442.2 g/mol
InChI Key: NXSRCIDTWWTROM-LJQANCHMSA-N
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Description

(5R)-6,6-Dibromo-1-phenyltetradec-1-en-3-yn-5-ol is a complex organic compound characterized by its unique structure, which includes a phenyl group, a tetradecene backbone, and two bromine atoms

Preparation Methods

One common method involves the use of N-bromosuccinimide (NBS) in an aqueous acetone solution to achieve the bromination of the precursor compound . The reaction conditions must be carefully controlled to ensure the correct stereochemistry and yield of the desired product.

Chemical Reactions Analysis

(5R)-6,6-Dibromo-1-phenyltetradec-1-en-3-yn-5-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of bromine atoms and the formation of a less substituted alkene.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

(5R)-6,6-Dibromo-1-phenyltetradec-1-en-3-yn-5-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and biochemical research.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5R)-6,6-Dibromo-1-phenyltetradec-1-en-3-yn-5-ol involves its interaction with specific molecular targets. The bromine atoms and the phenyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

(5R)-6,6-Dibromo-1-phenyltetradec-1-en-3-yn-5-ol can be compared with other brominated organic compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

CAS No.

819850-98-1

Molecular Formula

C20H26Br2O

Molecular Weight

442.2 g/mol

IUPAC Name

(5R)-6,6-dibromo-1-phenyltetradec-1-en-3-yn-5-ol

InChI

InChI=1S/C20H26Br2O/c1-2-3-4-5-6-12-17-20(21,22)19(23)16-11-10-15-18-13-8-7-9-14-18/h7-10,13-15,19,23H,2-6,12,17H2,1H3/t19-/m1/s1

InChI Key

NXSRCIDTWWTROM-LJQANCHMSA-N

Isomeric SMILES

CCCCCCCCC([C@@H](C#CC=CC1=CC=CC=C1)O)(Br)Br

Canonical SMILES

CCCCCCCCC(C(C#CC=CC1=CC=CC=C1)O)(Br)Br

Origin of Product

United States

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